molecular formula C20H19Cl2N3O3 B2682581 5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-65-3

5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2682581
CAS No.: 902254-65-3
M. Wt: 420.29
InChI Key: MSPUPLMSMCUJGA-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring multiple functional groups, including chloro, piperazine, and oxazolone moieties. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. The Ugi reaction, which involves the condensation of an aldehyde, amine, carboxylic acid, and isocyanide, can also be employed to construct the piperazine core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow chemistry to ensure consistent product quality and efficient processing. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, such as antimicrobial or antiviral properties.

  • Medicine: Potential use in drug development, particularly in the treatment of neurological disorders or inflammation.

  • Industry: Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 2-(piperazin-1-yl)ethan-1-ol: Similar piperazine core but different functional groups.

  • 2-(3-(4-(3-chloro-4-ethylphenyl)piperazin-1-yl)propyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Similar piperazine and chloro substituents but different heterocyclic core.

Uniqueness: The presence of the benzo[d]oxazol-2(3H)-one ring and the specific arrangement of chloro and piperazine groups make this compound unique compared to its analogs.

Properties

IUPAC Name

5-chloro-3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3/c21-14-5-6-18-17(13-14)25(20(27)28-18)8-7-19(26)24-11-9-23(10-12-24)16-4-2-1-3-15(16)22/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPUPLMSMCUJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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